molecular formula C10H12N2O3 B13194599 2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid

2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid

Katalognummer: B13194599
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: FZCVNGJEKKZQBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid is a heterocyclic compound with a molecular formula of C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a methoxycyclobutyl group and a carboxylic acid group. It is primarily used in research and development due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of ketones with nitriles under basic conditions, which allows for the formation of pyrimidine derivatives . Another approach includes the use of copper-catalyzed cyclization reactions, which provide an efficient and economical synthesis of pyrimidines . Industrial production methods often involve multi-step synthesis processes that ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C10H12N2O3

Molekulargewicht

208.21 g/mol

IUPAC-Name

2-(1-methoxycyclobutyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-15-10(4-2-5-10)9-11-6-3-7(12-9)8(13)14/h3,6H,2,4-5H2,1H3,(H,13,14)

InChI-Schlüssel

FZCVNGJEKKZQBC-UHFFFAOYSA-N

Kanonische SMILES

COC1(CCC1)C2=NC=CC(=N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.